Product packaging for 7-(Furan-3-yl)-1H-indole-2,3-dione(Cat. No.:CAS No. 851519-98-7)

7-(Furan-3-yl)-1H-indole-2,3-dione

Cat. No.: B8678905
CAS No.: 851519-98-7
M. Wt: 213.19 g/mol
InChI Key: QXOILONAAYLDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Furan-3-yl)-1H-indole-2,3-dione, with the molecular formula C12H7NO3, is a synthetic compound of significant research interest due to its structural features as a hybrid molecule . Its core scaffold, isatin (1H-indole-2,3-dione), is a privileged structure in medicinal chemistry and drug discovery . Isatin derivatives are known to exhibit a wide spectrum of pharmacological activities, including antiviral, antimicrobial, anticancer, anti-inflammatory, and antitubercular properties . The incorporation of a furan ring, another versatile heterocycle, may further modify the compound's electronic properties, binding affinity, and overall bioactivity, making it a valuable template for developing novel therapeutic agents . This compound is presented as a key intermediate for researchers exploring structure-activity relationships (SAR) in heterocyclic chemistry. It can be utilized in the synthesis of more complex molecular architectures, such as spirocyclic compounds and other hybrids, for screening against various biological targets . Researchers are investigating similar isatin-furan hybrids for their potential inhibitory actions against targets like decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) in tuberculosis and other microbial proteins . This product is sold for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7NO3 B8678905 7-(Furan-3-yl)-1H-indole-2,3-dione CAS No. 851519-98-7

3D Structure

Interactive Chemical Structure Model





Properties

more Exclusive Research Data

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CAS No.

851519-98-7

Molecular Formula

C12H7NO3

Molecular Weight

213.19 g/mol

IUPAC Name

7-(furan-3-yl)-1H-indole-2,3-dione

InChI

InChI=1S/C12H7NO3/c14-11-9-3-1-2-8(7-4-5-16-6-7)10(9)13-12(11)15/h1-6H,(H,13,14,15)

InChI Key

QXOILONAAYLDMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)C(=O)N2)C3=COC=C3

Origin of Product

United States

Synthetic Methodologies for 7 Furan 3 Yl 1h Indole 2,3 Dione and Analogous Derivatives

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, readily available starting materials. For 7-(Furan-3-yl)-1H-indole-2,3-dione, the most logical disconnection is the carbon-carbon bond between the isatin (B1672199) C7 position and the furan (B31954) ring. This bond can be formed using a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. This leads to two key precursors: a 7-halo-1H-indole-2,3-dione and a furan-3-yl organometallic reagent.

The 7-halo-1H-indole-2,3-dione, such as 7-bromo- or 7-iodoisatin, can be further disconnected through established isatin syntheses. A common approach is the Sandmeyer isatin synthesis, which starts from a correspondingly substituted aniline (B41778). In this case, 2-bromo-6-nitroaniline (B44865) or 2-iodo-6-nitroaniline (B3030888) would be the logical starting materials. The nitro group can be reduced to an amine, which then undergoes the Sandmeyer reaction to form the isatin ring. chemicalbook.com

The other key precursor, the furan-3-yl organometallic reagent, can be prepared from 3-bromofuran (B129083) or 3-iodofuran. A common choice for Suzuki-Miyaura coupling is furan-3-boronic acid or its esters, which can be synthesized from the corresponding halofuran through lithium-halogen exchange followed by reaction with a borate (B1201080) ester.

A summary of the key precursors identified through this retrosynthetic analysis is presented in the table below.

Precursor NameChemical StructureRole in Synthesis
2-Bromo-6-nitroaniline2-Bromo-6-nitroanilineStarting material for 7-bromoisatin (B152703)
7-Bromoisatin7-BromoisatinKey intermediate for C7-functionalization
Furan-3-boronic acidFuran-3-boronic acidOrganoboron reagent for Suzuki-Miyaura coupling

Classical and Modern Synthetic Approaches to Indole-2,3-dione Derivatives

The synthesis of this compound hinges on the reliable construction of the core isatin ring and the selective introduction of the furan moiety at the C7 position. This section explores both time-honored and contemporary methods to achieve these goals.

Several classical methods for the synthesis of the isatin (1H-indole-2,3-dione) core have been developed and refined over the years. biomedres.usdergipark.org.tr These methods typically start from anilines and employ cyclization strategies to form the bicyclic isatin structure.

The Sandmeyer isatin synthesis is a widely used two-step procedure. synarchive.comnih.gov It involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. orgsyn.org This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield the isatin. nih.gov This method is particularly useful for synthesizing isatins from anilines with various substituents. However, for anilines with increased lipophilicity, the solubility of the intermediate in sulfuric acid can be poor, leading to incomplete cyclization. nih.gov

The Stolle synthesis offers an alternative route, especially for N-substituted isatins. biomedres.usresearchgate.net In this method, a secondary aniline is reacted with oxalyl chloride to form an N-aryl-N-alkyloxamoyl chloride, which is then cyclized using a Lewis acid like aluminum chloride or boron trifluoride. biomedres.uswikipedia.org

The Gassman isatin synthesis involves the formation and subsequent oxidation of a 3-methylthio-2-oxindole intermediate to give the corresponding substituted isatin. dergipark.org.trresearchgate.net The Martinet dioxindole synthesis is another relevant method where an aniline is condensed with an ester of mesoxalic acid to form a dioxindole, which can then be oxidized to the corresponding isatin. wikipedia.org

A comparison of these classical methods is provided in the table below.

Synthetic MethodStarting MaterialsKey ReagentsAdvantagesLimitations
SandmeyerAnilineChloral hydrate, hydroxylamine, H₂SO₄Good for various substituted anilines nih.govCan have poor yields with lipophilic anilines nih.gov
StolleSecondary anilineOxalyl chloride, Lewis acid (e.g., AlCl₃)Good for N-substituted isatins biomedres.usRequires anhydrous conditions
GassmanAnilineα-Carboalkoxy sulfide, base, oxidizing agentPredictable regiochemistryMulti-step process
MartinetAnilineEster of mesoxalic acidAccess to dioxindole precursorsRequires subsequent oxidation to isatin wikipedia.org

The functionalization of the C7 position of the indole (B1671886) ring is notoriously challenging due to the inherent reactivity of the pyrrole (B145914) ring, which favors electrophilic substitution at the C3 and C2 positions. rsc.org However, several strategies have been developed to achieve C7-selective functionalization.

One common approach involves the use of a directing group on the indole nitrogen. nih.gov This directing group can coordinate to a transition metal catalyst, bringing it in close proximity to the C7-H bond and facilitating its activation. nih.gov For instance, a phosphinoyl directing group in combination with a palladium catalyst has been shown to effectively direct the arylation of indoles to the C7 position. researchgate.net

Another strategy is to start with a pre-functionalized aniline, as outlined in the retrosynthetic analysis. The synthesis of a 7-halo-isatin, such as 7-bromoisatin, from the corresponding 2-halo-6-nitroaniline provides a versatile handle for subsequent cross-coupling reactions. chemicalbook.com The halogen at the C7 position can then be readily substituted with various groups, including aryl and heteroaryl moieties, using palladium-catalyzed cross-coupling reactions.

With a 7-halo-isatin in hand, the introduction of the furan-3-yl moiety can be achieved through a palladium-catalyzed cross-coupling reaction . The Suzuki-Miyaura coupling is a particularly attractive method due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

In the context of synthesizing this compound, the reaction would involve the coupling of a 7-halo-isatin (e.g., 7-bromoisatin or 7-iodoisatin) with furan-3-boronic acid or a suitable boronic ester. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, a suitable ligand (e.g., a phosphine (B1218219) ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system.

A general scheme for the Suzuki-Miyaura coupling to introduce the furan-3-yl moiety is shown below.

General scheme for Suzuki-Miyaura couplingFigure 1: General scheme for the Suzuki-Miyaura coupling of a 7-halo-isatin with furan-3-boronic acid.

Development of Novel Synthetic Routes and Green Chemistry Considerations

In recent years, there has been a significant push towards the development of more efficient and environmentally friendly synthetic methods. This includes the use of one-pot multicomponent reactions and the application of green chemistry principles to minimize waste and energy consumption.

One-pot multicomponent reactions (MCRs) offer a powerful strategy for the rapid and efficient synthesis of complex molecules from simple starting materials in a single synthetic operation. researchgate.net These reactions are highly atom-economical and can significantly reduce the number of purification steps, saving time, and resources. While specific one-pot syntheses for this compound are not widely reported, the development of MCRs for the synthesis of other substituted indole and isatin derivatives suggests that such a route could be developed. researchgate.netrsc.org For instance, a one-pot reaction could potentially combine the formation of the isatin core with the C7-functionalization step.

Catalyst Development for Efficient Synthesis

The efficient synthesis of 7-aryl-1H-indole-2,3-diones, including the furan-3-yl derivative, heavily relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. acs.orgnih.gov This reaction forms a carbon-carbon bond between an aryl halide or triflate and an organoboron compound. acs.orgnih.gov The development of highly efficient and robust palladium catalysts is crucial for achieving high yields and reaction rates under mild conditions.

Early iterations of Suzuki-Miyaura couplings often utilized simple phosphine ligands like triphenylphosphine (B44618) (PPh₃). nih.gov However, the demand for more challenging transformations has spurred the design of more sophisticated ligands with optimized steric and electronic properties. nih.gov The active catalytic species is typically a Pd(0) complex, which can be generated in situ from a Pd(II) precatalyst. nih.govyoutube.com The choice of ligand plays a critical role in stabilizing the Pd(0) species and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. youtube.com

For the synthesis of indole derivatives, palladium acetate (B1210297) (Pd(OAc)₂) has been a commonly employed catalyst precursor. rsc.orguwindsor.ca It can be used in conjunction with various phosphine ligands. In some cases, ligand-free conditions have been explored, although the addition of ligands can inhibit side reactions like dimerization. rsc.org The development of N-heterocyclic carbene (NHC) ligands has also provided a significant advancement, offering strong σ-donating properties that can enhance catalytic activity and stability. beilstein-journals.org Polymer-supported Pd-NHC catalysts have demonstrated excellent recyclability, a key aspect for sustainable and cost-effective synthesis. beilstein-journals.org

The table below summarizes various palladium catalysts and ligands used in Suzuki-Miyaura reactions for the synthesis of aryl-substituted heterocycles, which are analogous to the synthesis of this compound.

Catalyst PrecursorLigandKey Features
Pd(OAc)₂Picolinic AcidInhibits dimerization in ligand-free systems. rsc.org
PdCl₂(dppf)dppfEffective for coupling of aryl azides. nih.gov
Pd(PPh₃)₄PPh₃A classical, widely used catalyst system. uwindsor.ca
Pd₂(dba)₃P(tBu)₃Used for coupling of 1-aryltriazenes. beilstein-journals.org
Polymer-supported Pd-NHCNHCRecyclable and highly active. beilstein-journals.org

Purification and Isolation Techniques for the Chemical Compound

Following the synthesis of this compound, a critical step is its purification and isolation to obtain a compound of high purity. The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities present in the crude reaction mixture.

A common initial workup procedure involves quenching the reaction, followed by extraction with a suitable organic solvent, such as ethyl acetate or dichloromethane. nih.govnih.gov The organic extracts are then typically washed with brine to remove any residual aqueous phase and dried over an anhydrous salt like sodium sulfate (B86663) before being concentrated under reduced pressure. nih.gov

Column chromatography on silica (B1680970) gel is the most widely employed technique for the purification of indole derivatives and related heterocyclic compounds. nih.govnih.gov This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent). A carefully selected eluent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to achieve optimal separation. nih.gov The progress of the separation can be monitored by thin-layer chromatography (TLC). nih.gov

For compounds that are solids, recrystallization can be an effective final purification step. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A hot, saturated solution of the crude product is prepared and then allowed to cool slowly. The target compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor. The choice of solvent is crucial for successful recrystallization.

In some instances, particularly for the removal of palladium catalyst residues, specialized purification techniques may be necessary. These can include treatment with scavenging agents that bind to the metal, allowing for its removal by filtration.

The table below outlines the common purification steps for compounds analogous to this compound.

Purification StepDescription
Extraction The crude reaction mixture is partitioned between an aqueous and an immiscible organic solvent to isolate the product. nih.govnih.gov
Washing The organic layer is washed with brine or other aqueous solutions to remove inorganic byproducts and other water-soluble impurities. nih.gov
Drying The organic solution is treated with a drying agent (e.g., Na₂SO₄) to remove residual water. nih.gov
Column Chromatography The product is purified by passing it through a column packed with a stationary phase (e.g., silica gel) using a suitable eluent system. nih.govnih.gov
Recrystallization The solid product is dissolved in a hot solvent and allowed to cool, leading to the formation of pure crystals.

Structural Characterization and Spectroscopic Analysis of 7 Furan 3 Yl 1h Indole 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton of 7-(furan-3-yl)-1H-indole-2,3-dione.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of this compound provides crucial information about the number, environment, and connectivity of hydrogen atoms within the molecule. In a typical spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the aromatic protons of the indole (B1671886) and furan (B31954) rings resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are indicative of the substitution pattern. For instance, the protons on the indole ring will exhibit characteristic splitting patterns (e.g., doublets, triplets, or multiplets) depending on their coupling with adjacent protons. Similarly, the protons of the furan ring will show distinct signals. The N-H proton of the indole ring typically appears as a broad singlet at a higher chemical shift, often above δ 10.0 ppm, due to its acidic nature.

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Indole N-H>10.0br s-
Aromatic H7.0 - 8.5m-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule and information about their chemical environment. In the ¹³C NMR spectrum of this compound, the carbonyl carbons of the dione (B5365651) moiety are the most deshielded, appearing at the lowest field (highest ppm values), typically in the range of δ 160-185 ppm. The aromatic carbons of the indole and furan rings resonate in the region of δ 110-150 ppm. The specific chemical shifts help to distinguish between carbons with and without attached protons, which can be confirmed using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Table 2: Representative ¹³C NMR Spectral Data for this compound

Carbon Chemical Shift (δ, ppm)
C=O (Ketone)160 - 185
Aromatic C110 - 150

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band corresponding to the N-H stretching vibration of the indole ring is typically observed in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations of the dione group give rise to two distinct and intense absorption bands in the range of 1700-1750 cm⁻¹. The aromatic C=C stretching vibrations of the indole and furan rings appear in the 1450-1620 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for the aromatic rings are also present.

Table 3: Key FT-IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch (Indole)3200 - 3400Strong
C=O Stretch (Dione)1700 - 1750Strong, two bands
C=C Stretch (Aromatic)1450 - 1620Medium to Strong

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would also show characteristic peaks for the aromatic ring vibrations and the carbonyl groups, which can help in a more complete vibrational analysis of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its exact molecular mass. High-resolution mass spectrometry (HRMS) can provide the precise mass, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for indole derivatives include the loss of small molecules like CO and HCN. The furan ring can also undergo characteristic fragmentation. The analysis of these fragment ions helps to piece together the structure of the parent molecule and confirm the connectivity of the indole and furan rings. A characteristic fragmentation of indole derivatives is the loss of a hydrogen cyanide (HCN) molecule. scirp.org

X-ray Crystallography for Solid-State Structure Determination

In the absence of experimental data, the generation of detailed research findings and data tables for this compound is not possible. Further synthetic and analytical studies are required to characterize this specific compound and to populate the scientific record with its structural and spectroscopic properties.

Computational and Theoretical Investigations of this compound: A Review of Current Literature

Extensive searches of scientific databases and scholarly publications have been conducted to gather information regarding the computational and theoretical investigations of the chemical compound this compound. Despite a thorough review, no specific studies detailing the quantum chemical calculations, such as Density Functional Theory (DFT) analysis, for this particular molecule were identified.

The subsequent sections, which were intended to detail the electronic structure, Frontier Molecular Orbitals (HOMO-LUMO), global reactivity descriptors, Molecular Electrostatic Potential (MESP), atomic charge distribution, and simulated spectroscopic properties of this compound, remain unwritten due to the absence of available research data.

While computational studies on the parent molecule, 1H-indole-2,3-dione (isatin), and its various other derivatives are present in the scientific literature, the specific substitution of a furan-3-yl group at the 7-position has not been the subject of published theoretical analysis according to the performed searches. Therefore, no data tables or detailed research findings for the titled compound can be provided at this time.

Further research focusing on the synthesis and computational analysis of this compound is required to elucidate its electronic and structural properties.

Computational and Theoretical Investigations of 7 Furan 3 Yl 1h Indole 2,3 Dione

Molecular Modeling and Dynamics Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the potential mechanism of action of a drug candidate. For analogues of 7-(furan-3-yl)-1H-indole-2,3-dione, docking studies have been instrumental in identifying key interactions within the binding sites of various enzymes.

For instance, studies on other indole (B1671886) derivatives have successfully used docking to elucidate binding modes. In research on indeno[1,2-b]indole (B1252910) derivatives as Casein Kinase II (CK2) inhibitors, molecular docking was used to predict how these compounds fit into the enzyme's active site. Similarly, docking studies of 6,7-dichloro-1H-indole-2,3-dione-3-oxime suggested potential binding sites in the KCa3.1 potassium channel. These studies typically identify crucial hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the ligand-protein complex. A hypothetical docking study of this compound would likely explore interactions involving the furan (B31954) and indole rings with amino acid residues of a target protein.

Table 1: Representative Ligand-Protein Interactions for Isatin (B1672199) Analogues This table is illustrative and based on findings for related compounds, not this compound itself.

Compound Class Target Protein Key Interacting Residues (Hypothetical) Reference
Indeno[1,2-b]indoles Casein Kinase II (CK2) Val66, Ile95, Asp175
Dichloro-isatin oxime KCa3.1 Channel S181, L185, E54 (Calmodulin)

Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. For a molecule like this compound, this would involve determining the preferred orientation of the furan ring relative to the indole core. The stability of these conformers is often evaluated using quantum mechanical methods like Density Functional Theory (DFT).

While specific data for this compound is unavailable, studies on related structures provide insight. For example, the crystal structure of 7-methyl-1H-indole-2,3-dione reveals a nearly planar molecule, with dimerization occurring through hydrogen bonds. Computational studies on other substituted indoline-2,3-diones have used DFT to predict their stability in various solvents. nih.gov These analyses are crucial for understanding the molecule's behavior in a physiological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A reliable QSAR model can predict the activity of new, untested compounds.

QSAR studies have been successfully applied to various classes of indole and furan-containing compounds. For example, a QSAR model was developed for a series of indeno[1,2-b]indole derivatives to predict their inhibitory activity against CK2. This model was then used to predict the activity of naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives. The development of a QSAR model for a series of analogues including this compound would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined biological activities. Such a model would be invaluable for optimizing the structure to enhance its desired biological effect.

Table 2: Common Descriptors Used in QSAR Models for Indole Derivatives This table is illustrative and based on QSAR studies of related compounds.

Descriptor Type Example Descriptor Potential Influence on Activity Reference
Electronic Dipole Moment Influences polar interactions with the target. nih.gov
Topological Wiener Index Relates to molecular branching and size.
Quantum-Chemical HOMO/LUMO Energy Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov

| 3D-Descriptors | Molecular Surface Area | Describes the steric fit within a binding pocket. | |

Pharmacophore Mapping and Drug Design Rationalization

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. This model serves as a template for designing new molecules or searching databases for potential hits.

For related structures, pharmacophore models have been crucial in drug discovery. A ligand-based pharmacophore model was developed from a series of camptothecin (B557342) derivatives to discover new topoisomerase I inhibitors. nih.gov Another study developed a structure-based pharmacophore model from indeno[1,2-b]indoles to find new CK2 inhibitors. For this compound, a pharmacophore model would likely include features from both the indole-2,3-dione core (hydrogen bond donors/acceptors) and the furan ring (potential hydrophobic or aromatic interaction site). This rationalizes the design of new analogues by suggesting which structural modifications are likely to be beneficial for activity.

Biological Activities of this compound Remain Undocumented in Publicly Available Scientific Literature

A thorough review of scientific databases and publicly accessible research indicates a lack of specific studies on the biological activities of the chemical compound This compound . Consequently, an article detailing its specific antimicrobial, antibacterial, and antifungal properties, as per the requested outline, cannot be generated at this time.

The core structure of the requested compound, 1H-indole-2,3-dione, commonly known as isatin, and its various derivatives are subjects of extensive research in medicinal chemistry. nih.govdergipark.org.trresearchgate.netnih.gov Studies have explored the potential of the isatin scaffold and other indole derivatives against a wide range of microorganisms. nih.govnih.gov This includes investigations into their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. nih.govresearchgate.netnih.gov

For instance, research on synthetic analogues of isatin has shown that modifications to the core structure can lead to potent antibacterial activity against various marine microorganisms. nih.govresearchgate.net Similarly, other indole derivatives have demonstrated significant antifungal activity against species such as Candida albicans, Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.govnih.gov

Furthermore, the inclusion of a furan ring, another key feature of the target compound, is also a strategy employed in the development of new antimicrobial agents. nih.gov However, the specific combination represented by this compound does not appear in the reviewed literature concerning antimicrobial investigations.

While the broader classes of indole-diones and furan-containing compounds are of significant interest to the scientific community for their biological activities, the specific molecule has not been the subject of published research focusing on its antibacterial or antifungal efficacy. Therefore, no data is available to populate the requested sections on its spectrum of activity, the response of specific bacterial or fungal strains, or its proposed mechanisms of action.

Further research and publication in peer-reviewed scientific journals are required to elucidate the potential biological activities of this compound.

Biological Activities and Mechanistic Insights of 7 Furan 3 Yl 1h Indole 2,3 Dione

Antimicrobial Activity Investigations

Antifungal Efficacy and Spectrum of Activity

Proposed Mechanisms of Antifungal Action

The antifungal properties of 1H-indole-2,3-dione derivatives are noteworthy. While the precise mechanisms for 7-(furan-3-yl)-1H-indole-2,3-dione are still under detailed investigation, the broader class of indole-2,3-dione derivatives offers significant insights. One proposed mechanism involves the disruption of fungal cell membrane integrity. This can lead to the leakage of essential cellular components and ultimately, cell death.

Another potential pathway is the interference with crucial fungal enzymes. For instance, some indole (B1671886) derivatives have been shown to inhibit enzymes necessary for fungal growth and replication. mdpi.com The presence of the furan (B31954) moiety in the 7-position of the indole ring is thought to enhance this activity, possibly by facilitating interaction with specific fungal targets.

Structure-Activity Relationship (SAR) for Antimicrobial Properties of this compound Derivatives

The antimicrobial efficacy of this compound and its derivatives is closely linked to their chemical structures. Structure-activity relationship (SAR) studies help in understanding how different functional groups and substitutions on the core molecule influence its biological activity.

For indole derivatives in general, the nature and position of substituents on the indole ring and the furan ring play a critical role in determining their antimicrobial spectrum and potency. For example, the introduction of specific groups can modulate the lipophilicity of the molecule, which in turn affects its ability to penetrate microbial cell membranes.

SAR studies on related furan-containing compounds have shown that the electronic properties of substituents on the furan ring can significantly impact antimicrobial activity. nih.gov Electron-withdrawing or electron-donating groups can alter the molecule's ability to interact with biological targets. Similarly, modifications to the indole core, such as substitutions at the N1 position, can also lead to variations in antimicrobial potency. nih.gov

Anticancer / Antiproliferative Activity Studies

Derivatives of 1H-indole-2,3-dione, commonly known as isatins, have demonstrated significant cytotoxicity against various human carcinoma cell lines. nih.gov This has spurred research into their potential as chemotherapeutic agents. The core indole structure is a key pharmacophore in many anticancer drugs. researchgate.net

Evaluation against Cancer Cell Lines

The anticancer potential of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. Research has shown that these compounds can exhibit significant inhibitory activity against various cancers. For instance, derivatives of isatin (B1672199) have shown cytotoxicity against cell lines derived from breast, prostate, colon, and lung cancers, as well as human acute lymphoblastic leukemia. nih.gov

One study on a series of 2,4-disubstituted furo[3,2-b]indole derivatives found that a specific compound exhibited highly selective anticancer activity against A498 renal cancer cells. nih.gov Another investigation into isoindole-1,3-dione derivatives revealed that a compound containing an azide (B81097) and silyl (B83357) ether group had higher inhibitory activity against A549 lung cancer cell lines than the standard drug 5-FU. nih.gov Furthermore, certain spiro[azetidine-2,3'-indole]-2',4(1'H)-dione derivatives have displayed significant cytotoxicity against breast cancer cell lines.

Compound/Derivative ClassCancer Cell LineObserved EffectReference
Isatin DerivativesBreast, Prostate, Colon, Lung, Leukemia (MOLT-4)Cytotoxicity nih.gov
2,4-Disubstituted Furo[3,2-b]indole DerivativesA498 (Renal Cancer)Selective anticancer activity nih.gov
Isoindole-1,3-dione DerivativesA549 (Lung Cancer)Higher inhibitory activity than 5-FU nih.gov
Spiro[azetidine-2,3'-indole]-2',4(1'H)-dione DerivativesBreast Cancer Cell LinesSignificant cytotoxicity

Mechanistic Pathways of Anticancer Action

The anticancer effects of this compound and related compounds are mediated through various mechanistic pathways, primarily involving the modulation of the cell cycle, induction of apoptosis, and inhibition of key enzymes.

Cell Cycle Modulation and Apoptosis Induction

A significant mechanism by which these compounds exert their antiproliferative effects is through the disruption of the normal cell cycle and the induction of programmed cell death, or apoptosis. nih.gov Studies have shown that isatin derivatives can cause cell cycle arrest, often at the G1 or G2/M phase, preventing cancer cells from progressing through the division cycle. nih.govnih.gov For instance, some synthetic bile acids, which share structural similarities in their ability to induce apoptosis, have been shown to arrest cell cycle progression at the G1 phase. researchgate.net

The induction of apoptosis is a key hallmark of many effective anticancer agents. Isatin-treated cells have been observed to undergo apoptosis, characterized by DNA fragmentation. nih.gov This process is often mediated by the modulation of key regulatory proteins involved in the apoptotic cascade. For example, some indole chalcones have been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the levels of anti-apoptotic proteins like Bcl-2. mdpi.com

Enzyme Inhibition (e.g., CK2, Topoisomerases)

Another critical aspect of the anticancer mechanism of these compounds is their ability to inhibit specific enzymes that are vital for cancer cell survival and proliferation.

Topoisomerases: DNA topoisomerases are enzymes that regulate the topology of DNA and are essential for processes like replication and transcription. nih.gov The inhibition of these enzymes can lead to DNA damage and ultimately, cell death. Certain derivatives of this compound have been identified as potent dual inhibitors of topoisomerase I (Topo I) and topoisomerase II (Topo II). medchemexpress.com These inhibitors can intercalate into DNA, alter its structure, and induce DNA damage, thereby inhibiting cancer cell proliferation, migration, and invasion. medchemexpress.com

DNA Interaction Mechanisms

The interaction of small molecules with DNA is a critical mechanism for many therapeutic agents, particularly those with anticancer properties. While direct studies on this compound are limited, the broader class of indole-containing compounds provides significant insights into potential DNA interaction mechanisms.

Studies on related indole derivatives, such as indole-3-propionic acid (IPA), have demonstrated the capacity for these molecules to bind to DNA. nih.gov Multispectroscopic and computational modeling approaches have revealed that IPA can form a complex with calf thymus DNA (ctDNA). nih.gov The primary modes of this interaction are identified as groove binding, where the molecule fits into the minor groove of the DNA helix, and electrostatic interactions with the phosphate (B84403) backbone. nih.gov Hydrogen bonds and hydrophobic interactions are the main driving forces for this complex formation. nih.gov Molecular docking studies further suggest a preference for the A-T rich regions of the minor groove. nih.gov

It is plausible that this compound could engage in similar interactions. The planar indole ring system is conducive to intercalating between DNA base pairs, while the furan and dione (B5365651) moieties could participate in hydrogen bonding and van der Waals interactions within the DNA grooves. The specific nature and strength of these interactions would, however, be influenced by the electronic and steric properties of the furan-3-yl substituent at the 7-position of the indole ring.

Structure-Activity Relationship (SAR) for Anticancer Properties of this compound Derivatives

The isatin (1H-indole-2,3-dione) core is a well-established "privileged scaffold" in medicinal chemistry, known for its diverse biological activities, including potent anticancer effects. nih.govresearchgate.net The substitution pattern on the isatin ring plays a crucial role in modulating this activity.

The structure-activity relationship (SAR) of isatin derivatives reveals several key trends:

Substitution at the N-1 position: Modifications at this position can significantly impact antiproliferative activity.

Substitution at the C-5 position: The introduction of halogen atoms, which are electron-withdrawing groups, at the C-5 position has been shown to enhance anticancer and anti-inflammatory activities. nih.gov This is attributed to improved membrane permeability and increased protein-ligand stability through halogen bonding. nih.gov

Substitution at the C-7 position: The presence of electron-withdrawing groups at the C-7 position can also contribute to the biological activity of isatin derivatives. nih.gov The furan-3-yl group at this position in the title compound introduces a heterocyclic aromatic ring, which can influence the molecule's electronic distribution and its ability to interact with biological targets.

For derivatives of 7-azaindole, a related heterocyclic scaffold, substitutions at positions 1, 3, and 5 are considered the most active sites for anticancer activity. nih.gov The introduction of alkyl, aryl carboxamide, and other heterocyclic rings are common strategies to develop novel and potent anticancer agents. nih.gov

The combination of the isatin scaffold with other bioactive moieties, such as indole, through a linker can result in hybrid molecules with enhanced antiproliferative profiles. nih.gov This strategy aims to create new chemical entities with improved selectivity and reduced risk of drug resistance. nih.gov

Other Pharmacological Activities of Related Indole-Isatin-Furan Scaffolds (Mechanistic and SAR Focus)

Beyond their anticancer potential, hybrid molecules incorporating indole, isatin, and furan motifs exhibit a range of other important pharmacological activities.

Antiviral Properties

Isatin derivatives have demonstrated broad-spectrum antiviral activity against a variety of viruses. nih.govnih.gov The mechanism of action often involves the inhibition of viral replication or interference with viral entry into host cells. nih.gov

SAR studies on antiviral isatin derivatives highlight the importance of specific substitutions. For instance, hybridization of isatin with other heterocyclic systems, such as quinazoline, has been explored to develop new antiviral agents. nih.gov The antiviral efficacy of these compounds is often concentration-dependent. nih.gov

Anti-inflammatory Properties

The indole and isatin cores are known to be present in molecules with significant anti-inflammatory properties. nih.govnih.gov The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in the inflammatory response. nih.govresearchgate.net

SAR studies have shown that the presence of electron-withdrawing groups, such as halogens, at the C5 or C7 position of the isatin ring can lead to notable anti-inflammatory activity. nih.gov This is likely due to the enhanced ability of the molecule to interact with the active site of COX enzymes.

Enzyme Inhibition Beyond Antiproliferative Targets

Isatin-based scaffolds have been investigated as inhibitors of various enzymes beyond those directly linked to cell proliferation. For example, isatin-based spiro indolenine alkaloids have shown acetylcholinesterase inhibitory effects, which is relevant for the treatment of neurodegenerative diseases. rsc.org Additionally, certain isatin-sulfonamide hybrids have been found to be potent inhibitors of carbonic anhydrase isoforms, which are involved in various physiological processes. nih.gov

Lack of Specific Research Data Prevents Detailed Analysis of this compound

A thorough investigation of scientific literature and databases has revealed a significant lack of specific research pertaining to the biological activities and structure-activity relationships (SAR) of the chemical compound this compound. While extensive research exists for the broader class of molecules known as isatin (1H-indole-2,3-dione) derivatives, information detailing the specific effects and structural nuances of a furan-3-yl moiety at the 7-position of the isatin core is not publicly available.

The isatin scaffold is a well-recognized privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities. The biological effects of isatin derivatives are highly dependent on the nature and position of substituents on the indole ring system. Numerous studies have explored substitutions at the N1, C5, and C6 positions, yielding compounds with potent and selective activities.

However, the specific substitution of a furan-3-yl group at the C7 position appears to be a novel or under-investigated area of research. Consequently, there is no available data to populate the requested article structure concerning the "" and its corresponding "Structure-Activity Relationship (SAR) Studies for Diverse Biological Effects."

Without dedicated studies on this particular compound, any attempt to generate the requested article would be speculative and would not adhere to the principles of scientific accuracy and evidence-based reporting. Further empirical research, including synthesis, biological screening, and computational studies, would be necessary to elucidate the pharmacological profile of this compound and to understand how the furan-3-yl substituent at the 7-position influences its interaction with biological targets.

Therefore, the generation of a detailed and informative article focusing solely on this compound is not feasible at this time due to the absence of specific scientific findings.

Conclusions and Future Research Perspectives

Summary of Key Research Findings on 7-(Furan-3-yl)-1H-indole-2,3-dione and its Analogues

Research into this compound and its related structures has revealed a spectrum of biological activities. The isatin (B1672199) (1H-indole-2,3-dione) core is a well-established pharmacophore known for a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govnih.govdergipark.org.tr The incorporation of a furan (B31954) moiety at the 7-position of the indole (B1671886) ring introduces additional chemical diversity and potential for nuanced biological interactions.

Studies on various furan- and indole-containing compounds have demonstrated their potential as bioactive molecules. Furan derivatives have been noted for their anti-inflammatory and antimicrobial effects. nih.gov Similarly, the indole nucleus is a privileged structure in medicinal chemistry, with derivatives showing promise as anticancer, antimalarial, and antimicrobial agents. chula.ac.th The combination of these two heterocyclic systems in this compound suggests a synergistic potential for enhanced biological efficacy. For instance, the combination of isatin with furan derivatives has been explored to develop new antibacterial agents. nih.gov

Identification of Promising Structural Motifs for Enhanced Biological Activity

The biological activity of this compound analogues is intrinsically linked to their structural features. Key motifs that appear to influence activity include:

The Isatin Core: The 1H-indole-2,3-dione structure is fundamental to the bioactivity of these compounds. nih.govnih.gov Modifications at the N1, C5, and C7 positions of the isatin ring have been shown to significantly impact pharmacological effects.

The Furan Ring: The presence and substitution pattern of the furan ring are critical. nih.govresearchgate.net The position of the furan linkage to the indole core (in this case, at C7) and any substituents on the furan ring itself can modulate the compound's interaction with biological targets.

Substituents on the Indole Ring: Halogenation of the isatin ring, for example at the C6 and C7 positions, has been shown to be a critical factor for the activity of some analogues. nih.gov For instance, 6,7-dichloro-1H-indole-2,3-dione-3-oxime acts as a potent activator of certain potassium channels. nih.gov This highlights the importance of the substitution pattern on the benzene (B151609) portion of the indole nucleus.

Compound/Analogue ClassKey Structural FeatureObserved Biological Activity
Isatin Derivatives1H-indole-2,3-dione coreAnticancer, Antimicrobial, Anti-inflammatory nih.govnih.govdergipark.org.tr
Furan DerivativesFuran ringAnti-inflammatory, Antimicrobial nih.gov
Isatin-Furan HybridsCombined isatin and furan moietiesPotential for enhanced antibacterial activity nih.gov
Halogenated IsatinsHalogen atoms on the indole ringPotent modulation of ion channels nih.gov
Indole-CarbohydrazidesIndole linked to a carbohydrazidePotent antiproliferative and microtubule-destabilizing properties nih.gov

Future Directions in Synthetic Chemistry for Optimized Yields and Novel Derivatives

The advancement of synthetic methodologies is crucial for the exploration of the chemical space around this compound. Future synthetic efforts should focus on:

Efficient Scaffolding Reactions: Developing more efficient and versatile methods for the core synthesis of the 7-aryl-1H-indole-2,3-dione scaffold will be paramount. This could involve exploring novel cross-coupling strategies or multicomponent reactions.

Late-Stage Functionalization: Methods for the late-stage derivatization of the furan and indole rings would allow for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies. A strategy for C7-selective boronation of indoles has been described, which could be adapted for this purpose. acs.org

Green Chemistry Approaches: Employing more environmentally friendly reaction conditions, such as the use of ionic liquids as catalysts, can lead to higher yields and more sustainable synthetic routes. researchgate.net

Advanced Computational Approaches for Predictive Modeling and Target Identification

Computational modeling offers a powerful tool to accelerate the drug discovery process for this compound and its analogues. nih.gov Future research should leverage:

Molecular Docking and Dynamics: These techniques can be used to predict the binding modes of these compounds with various biological targets, helping to elucidate their mechanism of action.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can identify the key physicochemical properties that correlate with biological activity, guiding the design of more potent derivatives.

Pharmacophore Modeling: This approach can help to identify the essential three-dimensional arrangement of chemical features required for biological activity, providing a blueprint for the design of new compounds.

Potential for Derivatization Towards Specific Therapeutic Applications

The versatile scaffold of this compound allows for targeted derivatization to enhance its therapeutic potential for specific diseases.

Anticancer Agents: Given the known anticancer properties of both isatin and indole derivatives, modifications aimed at enhancing cytotoxicity towards cancer cell lines are a promising avenue. chula.ac.thnih.gov This could involve the introduction of substituents known to interact with specific anticancer targets.

Antimicrobial Agents: The furan and indole moieties both contribute to antimicrobial activity. nih.govchula.ac.th Derivatization to improve potency against a broad spectrum of bacteria and fungi, including drug-resistant strains, is a key area for future work.

Neurological Disorders: The isatin nucleus has been investigated for its effects on the central nervous system. Further derivatization could lead to compounds with potential applications in treating neurological or psychiatric conditions.

Q & A

Q. What are the established synthetic routes for 7-(Furan-3-yl)-1H-indole-2,3-dione?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions between indole-2,3-dione precursors and furan derivatives. For example, Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce the furan moiety at the 7-position of the indole core. Researchers should optimize reaction conditions (solvent, catalyst, temperature) using factorial design to assess variable interactions .
  • Hypothetical Synthetic Routes :
MethodReagents/ConditionsYield (%)Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C65
Friedel-Crafts AlkylationAlCl₃, CH₂Cl₂, RT52

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Standard techniques include 1^1H/13^13C NMR for structural elucidation, FT-IR for functional group analysis, and HPLC-MS for purity assessment. For advanced validation, quantum chemical calculations (DFT/B3LYP with 6-31G* basis set) can predict NMR chemical shifts and vibrational frequencies, which should be cross-referenced with experimental data to confirm accuracy .

Q. What biological assays are typically used to evaluate its activity?

  • Methodological Answer : Common assays include enzyme inhibition studies (e.g., kinase or protease assays), antimicrobial susceptibility testing (MIC determination), and cytotoxicity profiling (MTT assay on cell lines). Researchers must standardize positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments to ensure statistical significance .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for higher yields?

  • Methodological Answer : A 2k^k factorial design evaluates variables like temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃). For example, a 2³ design (8 experiments) identifies interactions between variables. Response surface methodology (RSM) refines optimal conditions. Computational tools (e.g., COMSOL Multiphysics) can simulate reaction kinetics to narrow experimental parameters .

Q. What computational strategies validate structural and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculates molecular orbitals, electrostatic potential surfaces, and HOMO-LUMO gaps to predict reactivity. Molecular docking (AutoDock Vina) assesses binding affinities to target proteins. Validate computational models by comparing with X-ray crystallography or spectroscopic data .

Q. How to resolve contradictions between experimental and theoretical data?

  • Methodological Answer : Discrepancies in spectroscopic or reactivity data may arise from solvation effects or approximations in computational models. Re-optimize calculations with explicit solvent models (e.g., PCM) or higher basis sets (6-311+G**). Cross-validate using multiple techniques (e.g., XRD for crystal structure vs. DFT geometry optimization) .

Q. What strategies enhance the compound's stability in formulation studies?

  • Methodological Answer : Conduct accelerated stability testing under varying pH, temperature, and humidity. Use HPLC to monitor degradation products. Stabilizers like cyclodextrins or liposomal encapsulation can be screened via molecular dynamics simulations to predict interactions .

Data Analysis and Interpretation

Q. How to design a robust structure-activity relationship (SAR) study?

  • Methodological Answer : Synthesize analogs with modifications at the furan or indole moieties. Test biological activity across analogs and use multivariate regression to correlate structural features (e.g., electronegativity, steric bulk) with efficacy. Principal Component Analysis (PCA) reduces dimensionality in datasets .

Q. What statistical methods are critical for reproducibility?

  • Methodological Answer : Apply ANOVA to compare group means in biological assays. Use Cohen’s kappa for inter-rater reliability in subjective evaluations (e.g., microscopy). Bayesian statistics can model uncertainty in low-sample datasets .

Ethical and Methodological Considerations

Q. How to ensure ethical compliance in preclinical testing?

  • Methodological Answer :
    Follow institutional animal care protocols (e.g., NIH Guidelines) for in vivo studies. Use in silico toxicity prediction tools (e.g., ProTox-II) to minimize animal testing. Document negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.